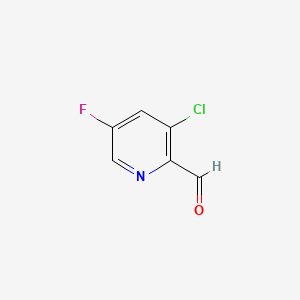
3-Chloro-5-fluoropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the reaction of 3-chloropyridine-5-carbaldehyde with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the halogen exchange .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: 3-Chloro-5-fluoropicolinic acid.
Reduction: 3-Chloro-5-fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-5-fluoropicolinaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of fluorescent probes and labeling agents for biological studies.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-fluoropicolinaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity . The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-methylpicolinaldehyde: Similar structure but with a methyl group instead of fluorine.
3-Fluoropicolinaldehyde: Lacks the chlorine atom, only has a fluorine substituent.
5-Chloro-3-fluoropicolinaldehyde: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
3-Chloro-5-fluoropicolinaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules . This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
3-chloro-5-fluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZQQCUYFFJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733357 |
Source


|
| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-32-7 |
Source


|
| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
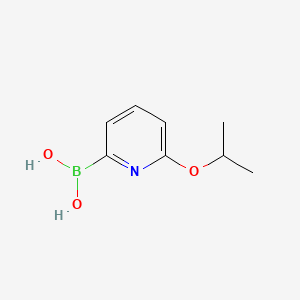
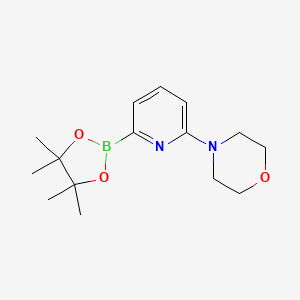
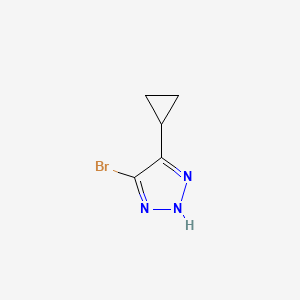
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)
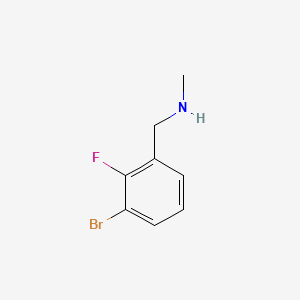

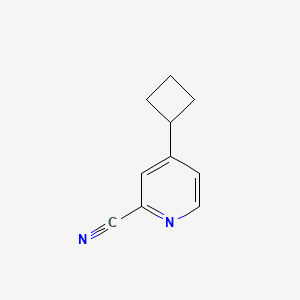
![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

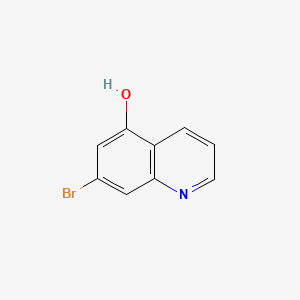
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
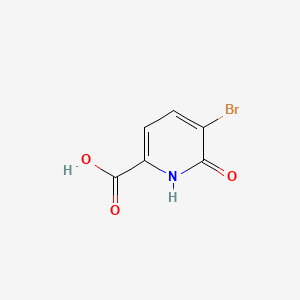
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
